3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone
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Overview
Description
3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, also known as Pyrrolidinyl Benzophenone (PBP), is a chemical compound. The molecular formula of this compound is C19H18F3NO .
Molecular Structure Analysis
The molecular weight of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is 333.3 g/mol . For more detailed structural information, you may refer to resources like ChemSpider or PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone can be found in databases like ChemSpider and PubChem . These databases provide information like molecular structure, molecular weight, and other related data.
Scientific Research Applications
Enantioselective Electrodes
- Research on enantioselective electrodes demonstrates their application in the electrochemical reduction of organic molecules, like 4-methylbenzophenone, to produce alcohols with optical purity. This process utilizes poly(pyrroles) synthesized from chiral pyrrole monomers as asymmetric inductors, which can be relevant for the study of compounds like 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (Schwientek, Pleus, & Hamann, 1999).
Chemical Synthesis and Reactions
- 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, which share structural similarities with 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. These reactions are significant in organic synthesis and for understanding the behavior of similar compounds (Gazizov et al., 2015).
Polymerization and Material Science
- The polymerization of compounds like 3-Phenoxybenzoic acid, which shares functional groups with 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone, is crucial in the development of materials like vapor-grown carbon nanofibers. These materials have applications in various fields, including electronics and nanotechnology (Baek, Lyons, & Tan, 2004).
Catalytic Activities and Copper Complexes
- The study of Schiff-Base condensation products, such as those involving 3,5-di-tert-butylcatechol, provides insights into the catalytic activities of copper complexes. These findings are relevant for applications in catalysis and material chemistry, and may be applicable to similar compounds like 3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone (Speier, Csihony, Whalen, & Pierpont, 1996).
Iron Complexes and Enzyme Models
- Research on iron(III) complexes with monophenolate ligands, including studies on catechol 1,2-dioxygenases, is crucial for understanding enzyme models and their reactions. This research can be extended to compounds with similar functional groups, providing insights into biochemical processes (Velusamy, Mayilmurugan, & Palaniandavar, 2004).
Safety And Hazards
properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-9-2-1-8-16(17)18(24)15-7-5-6-14(12-15)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMWXLSDLIBTSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643210 |
Source
|
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898770-62-2 |
Source
|
Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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